1H-Pyrrole-3-carbonitrile
Overview
Description
1H-Pyrrole-3-carbonitrile is a chemical compound with the molecular formula C5H4N2 . It is used in various scientific and industrial research .
Synthesis Analysis
The synthesis of 1H-Pyrrole-3-carbonitrile derivatives involves various chemical reactions. For instance, the Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines . The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-3-carbonitrile is based on a five-membered ring with the formula C5H4N2 . The structure of this compound and its derivatives has been studied using X-ray crystallography .Chemical Reactions Analysis
1H-Pyrrole-3-carbonitrile and its derivatives have been found to participate in various chemical reactions. For example, they have been used as potential STING agonists in the treatment of various cancers and infectious diseases .Physical And Chemical Properties Analysis
1H-Pyrrole-3-carbonitrile has a molecular weight of 92.099, a density of 1.2±0.1 g/cm3, a boiling point of 252.3±13.0 °C at 760 mmHg, and a melting point of 56-56.5°C .Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrole-3-carbonitrile has diverse applications in the field of chemical synthesis. It is used in the development of substituted 1H-pyrrole-3-carbonitriles through a palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation. This process is notable for its efficiency and ability to tolerate various substrates (Wang et al., 2020). Additionally, 1H-Pyrrole-3-carbonitrile derivatives have been synthesized through Friedlander reaction under microwave irradiation, demonstrating high conversion and shorter reaction times (Salaheldin et al., 2010).
Biological and Pharmacological Activities
1H-Pyrrole-3-carbonitrile and its derivatives exhibit a range of biological activities. They serve as promising scaffolds for anti-inflammatory, antimalarial, antimicrobial, antiviral, and antitubercular drugs (Dholakia, 2023). Additionally, some derivatives have been investigated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Abdelhamid et al., 2022).
Material Science and Corrosion Inhibition
In material science, 1H-Pyrrole-3-carbonitrile derivatives have been studied as corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles demonstrated effective inhibition on mild steel corrosion in acidic environments, indicating potential industrial applications (Verma et al., 2015). Similarly, new 1H-pyrrole-2,5-dione derivatives have shown promising results as corrosion inhibitors for carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).
Safety And Hazards
Future Directions
Future research on 1H-Pyrrole-3-carbonitrile and its derivatives could focus on their potential as STING agonists for the treatment of various cancers and infectious diseases . Further studies could also explore the synthesis, structural modification, structure-activity relationship, and action mechanism of arylpyrroles .
properties
IUPAC Name |
1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYWMDGJYQAMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340358 | |
Record name | 3-Cyanopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3-carbonitrile | |
CAS RN |
7126-38-7 | |
Record name | 3-Cyanopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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